N-[2-(4-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide
Description
The compound N-[2-(4-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide features a complex architecture combining a 4-chlorophenyl ethyl group, a hexanamide linker, and a tetrahydroquinazolinone core substituted with morpholine and sulfanylidene moieties. Key structural attributes include:
- Morpholine ring: Enhances solubility and modulates pharmacokinetic properties.
- Sulfanylidene group: Contributes to tautomerism and hydrogen-bonding capabilities.
- Quinazolinone scaffold: A heterocyclic system associated with diverse biological activities, including kinase inhibition .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN4O3S/c27-20-7-5-19(6-8-20)11-12-28-24(32)4-2-1-3-13-31-25(33)22-18-21(30-14-16-34-17-15-30)9-10-23(22)29-26(31)35/h5-10,18,22H,1-4,11-17H2,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKHIWHISJKXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide (CAS Number: 689769-59-3) is a complex organic compound belonging to the class of quinazolinone derivatives. This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 515.1 g/mol. The presence of a chlorophenyl group, a morpholine ring, and a sulfanylidene moiety contributes to its unique reactivity and biological profile.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. For instance, it has been evaluated for its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to those of established antibiotics:
| Bacterial Strain | MIC (µM) | Reference Compound MIC (µM) |
|---|---|---|
| Staphylococcus aureus | 20–40 | 4 (Ceftriaxone) |
| Escherichia coli | 40–70 | 0.1 (Ceftriaxone) |
These results indicate that while the compound shows promising antibacterial properties, it may require further optimization to enhance its efficacy compared to traditional antibiotics .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Studies have demonstrated that the compound can induce cell cycle arrest in cancer cell lines. Specifically:
- G0/G1 Phase Arrest : Compounds similar to this one have shown the ability to induce G0/G1 phase arrest in various cancer cell lines.
- G2/M Phase Arrest : Some derivatives have been reported to induce G2/M phase arrest, indicating their potential as chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It may modulate cellular signaling pathways through interactions with receptors linked to apoptosis and cell survival .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the antibacterial activity against multi-drug resistant strains, revealing that the compound significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.
- Cytotoxicity Tests : In vitro cytotoxicity assays demonstrated that the compound exhibited selective toxicity toward cancer cells while sparing normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with derivatives reported in the literature (Table 1).
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Sulfur-containing groups : The sulfanylidene (C=S) group in the target compound is structurally analogous to the thione (C=S) in triazole derivatives [7–9], which exhibit tautomerism between thiol and thione forms . IR spectra for such compounds show C=S stretching at 1247–1255 cm⁻¹, absent in thiol tautomers .
- Chlorophenyl vs.
- Morpholine vs. Pyridine : The morpholine ring in the target compound likely improves aqueous solubility compared to pyridine-containing analogues (e.g., 763107-11-5), which may exhibit stronger π-π stacking but lower solubility .
Physicochemical Properties
- Solubility : The morpholine ring enhances water solubility compared to purely aromatic analogues (e.g., 763107-11-5).
Research Findings and Implications
- Structural Optimization: Replacement of the triazole-thione with a quinazolinone-sulfanylidene system may improve target selectivity, particularly in kinase inhibition .
- Synthetic Challenges : Multi-step synthesis requires rigorous monitoring (e.g., TLC, IR) to avoid byproducts, as seen in triazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
